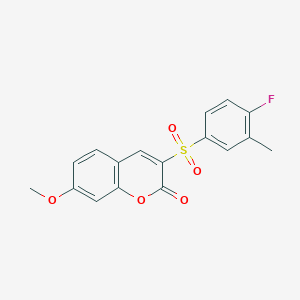

3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one

CAS No.: 902623-36-3

Cat. No.: VC11893662

Molecular Formula: C17H13FO5S

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 902623-36-3 |

|---|---|

| Molecular Formula | C17H13FO5S |

| Molecular Weight | 348.3 g/mol |

| IUPAC Name | 3-(4-fluoro-3-methylphenyl)sulfonyl-7-methoxychromen-2-one |

| Standard InChI | InChI=1S/C17H13FO5S/c1-10-7-13(5-6-14(10)18)24(20,21)16-8-11-3-4-12(22-2)9-15(11)23-17(16)19/h3-9H,1-2H3 |

| Standard InChI Key | CJIYRSMDQVXJKT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O)F |

| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O)F |

Introduction

3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features a unique structure that includes a sulfonyl group and a fluorinated aromatic ring, enhancing its potential applications in medicinal chemistry. The presence of these functional groups contributes to its chemical properties and potential biological interactions.

Key Structural Features:

-

Benzopyrone Core: Provides the basic structure of coumarins.

-

4-Fluoro-3-methylbenzenesulfonyl Group: Enhances potential biological activity through polar interactions.

-

Methoxy Group: Influences lipophilicity and membrane permeability.

Synthesis and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one typically involves several key steps, often starting with precursors like 3-acetyl-2H-chromen-2-one and sulfonyl chlorides. The reaction conditions may vary, requiring solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reactions. The final product is purified through techniques such as recrystallization or chromatography.

Synthesis Steps:

-

Preparation of Starting Materials: Synthesis of the chromenone core and the sulfonyl chloride.

-

Coupling Reaction: Reaction between the chromenone core and the sulfonyl chloride.

-

Purification: Recrystallization or chromatography to obtain the pure compound.

Biological Activities and Potential Applications

Coumarin derivatives, including 3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one, are known for their antioxidant, anti-inflammatory, and anticancer properties. The sulfonyl group may enhance binding affinity to biological targets, while the methoxy group can influence its pharmacokinetic profile. Research continues to explore its full range of applications, focusing on optimizing its efficacy and safety profiles for clinical use.

Potential Biological Activities:

-

Antioxidant Activity: Scavenging free radicals or inhibiting oxidative stress pathways.

-

Anti-inflammatory Activity: Inhibiting inflammatory pathways.

-

Anticancer Activity: Interacting with enzymes or receptors involved in cancer progression.

Characterization Techniques

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to confirm the structure of 3-(4-fluoro-3-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one. Additionally, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into its thermal stability and phase transitions.

Characterization Methods:

-

NMR Spectroscopy: Provides data on molecular connectivity and functional groups.

-

IR Spectroscopy: Confirms the presence of specific functional groups.

-

TGA and DSC: Evaluate thermal stability and phase transitions.

Comparison with Similar Compounds

| Compound | Molecular Formula | CAS Number | Biological Activity |

|---|---|---|---|

| 3-(4-fluoro-3-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one | C17H13FO5S | Not specified | Antioxidant, Anti-inflammatory |

| 3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one | C16H15ClO4S | Not specified | Anti-inflammatory, Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume